1,2,3-Butatriene

Description

Significance of Cumulated Double Bonds in Organic Chemistry

In organic chemistry, hydrocarbons featuring two or more consecutive double bonds are known as cumulenes. wikipedia.org Dienes, which possess two double bonds, are categorized based on the relative position of these bonds: isolated, conjugated, and cumulated. numberanalytics.com In isolated dienes, the double bonds are separated by at least one sp³-hybridized carbon atom, leading them to act as independent units. msu.edu Conjugated dienes have double bonds separated by a single bond, which allows for electron delocalization across the π-system, resulting in increased stability. msu.edulibretexts.org

Cumulated dienes, also known as allenes, feature adjacent double bonds that share a common carbon atom. libretexts.orgproprep.com This arrangement results in a unique geometric and electronic structure. The central carbon atom in a cumulated diene system is sp-hybridized, while the terminal carbons are sp²-hybridized. msu.edu This bonding imparts a rigid, linear geometry to the carbon backbone. wikipedia.orgwikiwand.com Due to a lack of extended conjugation, cumulated dienes are generally less stable than their conjugated isomers. msu.edulibretexts.org This inherent instability and unique structure make them highly reactive and valuable intermediates in organic synthesis. numberanalytics.com

Unique Electronic and Geometric Features of 1,2,3-Butatriene

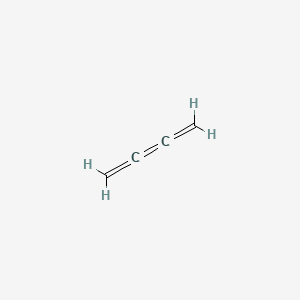

This compound (C₄H₄) is the simplest cumulene containing three consecutive double bonds. nih.gov Its structure is characterized by a linear four-carbon backbone, a direct consequence of the sp-hybridization of the two internal carbon atoms. vulcanchem.com These central carbons form two π-bonds each, oriented perpendicularly to one another, which locks the molecule into a rigid, linear configuration. wikiwand.com

This rigidity distinguishes this compound from more flexible hydrocarbons. The molecule's symmetrical structure (H₂C=C=C=CH₂) does not exhibit the cis-trans isomerism seen in other alkenes. However, for cumulenes with an even number of consecutive double bonds like this compound, axial chirality can arise if the terminal carbons bear non-equivalent substituents. wikiwand.com The parent compound, being symmetrically substituted with hydrogen, is not chiral. Computational studies and spectroscopic analyses have been crucial in defining its electronic structure and understanding its reactivity, particularly its tendency to polymerize.

Historical Context and Early Research Milestones

The study of this compound is rooted in the broader history of cumulene chemistry. A significant milestone was the first reported synthesis of a butatriene derivative, tetraphenylbutatriene, in 1921. wikiwand.com This achievement laid the groundwork for the synthesis and study of these highly unsaturated systems. However, the parent this compound molecule proved to be more elusive due to its high reactivity and instability.

A major advancement in understanding its structure came in the 1950s through rotational spectroscopy. These landmark studies provided the first definitive experimental evidence for the linear geometry of the carbon backbone and established crucial structural data like bond lengths and rotational constants. Later, in the 1970s, photoelectron spectroscopy provided further insights into its electronic energy levels. nist.gov The calculation of the photoionization spectrum of butatriene has been described as a landmark application for advanced quantum dynamics methods. arxiv.org These foundational experimental and theoretical investigations continue to inform contemporary research on cumulenes.

Overview of Research Trajectories: From Fundamental Studies to Applications

Research on this compound has evolved from fundamental inquiries into its structure and electronic properties to explorations of its synthetic utility. It serves as a fundamental model for understanding the behavior of more complex cumulene systems. Theoretical and computational studies continue to investigate its molecular dynamics, rotational barriers, and the mechanisms of its reactions. researchgate.netunipi.itresearchgate.netroyalsocietypublishing.org

The high reactivity of this compound makes it a valuable, albeit transient, intermediate in organic synthesis. Its propensity to polymerize has been explored for the creation of novel materials. In modern synthetic chemistry, butatriene equivalents are employed in powerful multicomponent reactions. For instance, they can act as a two-carbon component in a rhodium-catalyzed [5+2] cycloaddition, which then rearranges to a reactive diene ready for a subsequent [4+2] cycloaddition (Diels-Alder reaction). nih.gov This strategy allows for the rapid assembly of complex polycyclic structures from simple precursors. nih.gov This utility in generating molecular complexity highlights the potential of butatriene chemistry in fields such as drug design. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2873-50-9 |

|---|---|

Formule moléculaire |

C4H4 |

Poids moléculaire |

52.07 g/mol |

InChI |

InChI=1S/C4H4/c1-3-4-2/h1-2H2 |

Clé InChI |

WHVXVDDUYCELKP-UHFFFAOYSA-N |

SMILES |

C=C=C=C |

SMILES canonique |

C=C=C=C |

Autres numéros CAS |

2873-50-9 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,2,3 Butatriene and Its Derivatives

Classical Approaches in Butatriene Synthesis

Classical synthetic routes to butatrienes often rely on elimination reactions from suitably functionalized precursors or involve dimerization pathways.

A common strategy for synthesizing substituted butatrienes involves elimination reactions from dihalogenated precursors. This method typically removes two halogen atoms and, in some cases, additional small molecules, to form the cumulene system. Precursors include 1,4-dihalo-2-butynes and 2,3-dihalo-but-2-enes psu.edu.

For instance, 1,4-dibromo-2-butyne (B1582476) and 1,4-dichloro-2-butyne (B41282) are key starting materials. The elimination of halogens from such compounds can lead to the formation of the butatriene core. Similarly, 2,3-dibromo-1-butene and 2,3-dichloro-1-butene have been utilized as precursors psu.edu.

Table 1: Dihalogenated Precursors for Butatriene Synthesis

| Precursor Name | Molecular Formula | PubChem CID |

| 1,4-Dibromo-2-butyne | C₄H₄Br₂ | 75205 uni.lunih.gov |

| 1,4-Dichloro-2-butyne | C₄H₄Cl₂ | 13182 fishersci.cauni.lunih.gov |

| 2,3-Dibromo-1-butene | C₄H₆Br₂ | 12728673 nih.govnih.gov |

| 2,3-Dichloro-1-butene | C₄H₆Cl₂ | 110944 nih.gov |

Elimination reactions are not limited to halogenated compounds; they can also be effectively carried out from precursors containing hydroxyl or alkoxy groups. Specifically, 1,4-dihydroxy-2-butynes and 1,4-dialkoxy-2-butynes serve as valuable starting materials for butatriene synthesis psu.edu.

A notable example is 1,4-butynediol (but-2-yne-1,4-diol), which contains two hydroxyl groups and can undergo elimination to form the cumulene structure sci-toys.comwikipedia.org. Derivatives like 1,4-diacetoxy-2-butyne (B16786) and 1,4-dimethoxy-2-butyne (B93775) are also employed, where the acetate (B1210297) or methoxy (B1213986) groups are eliminated to yield the butatriene psu.edu.

Table 2: Hydroxy and Alkoxy Substrates for Butatriene Synthesis

| Precursor Name | Molecular Formula | PubChem CID |

| 1,4-Butynediol | C₄H₆O₂ | 8066 sci-toys.comwikipedia.org |

| 1,4-Diacetoxy-2-butyne | C₈H₁₀O₄ | 74081 fishersci.finih.govuni.lu |

| 1,4-Dimethoxy-2-butyne | C₆H₁₀O₂ | 542354 cenmed.comsigmaaldrich.comfishersci.canih.gov |

Dimerization reactions offer another avenue for constructing the butatriene framework. These pathways typically involve the coupling of smaller, reactive precursors. Examples include the dimerization of vinyl-copper and vinyl-borane intermediates, as well as 1,1-dihaloalkenes psu.edu.

Transition metal-catalyzed dimerization of terminal alkynes can also lead to butatrienes. For instance, osmium-catalyzed reactions have been reported to synthesize butatrienes from terminal alkynes, initially yielding Z- or E-1,4-disubstituted butatrienes wiley-vch.de. In some cases, such as with phenyl-substituted butatrienes, polymerization can occur under reaction conditions wiley-vch.de. The catalytic dimerization of bis(trimethylsilyl)ethyne has also been shown to form butatriene capes.gov.br.

Retro-Diels-Alder reactions and thermolysis are established methods for the synthesis of butatrienes psu.edu. These reactions involve the thermal decomposition of a cyclic precursor, leading to the expulsion of a stable small molecule (e.g., nitrogen, sulfur dioxide) and the formation of the desired cumulene. While 2,5-dihydrothiophene (B159602) 1,1-dioxide (sulfolene) is well-known for generating butadiene via a retro-cheletropic reaction upon heating wikipedia.orgfishersci.finih.gov, the general principle of retro-Diels-Alder reactions and thermolysis is applicable to the synthesis of butatrienes from appropriate cyclic precursors psu.edu.

Desulfurization reactions provide a distinct route to butatrienes, particularly involving the removal of sulfur atoms from sulfur-containing cyclic compounds. A notable method involves the desulfurization of cyclic trithiocarbonates, which can yield substituted butatrienes under mild conditions and in good yields psu.educapes.gov.br. This approach highlights the utility of sulfur-containing rings as masked butatriene precursors, where the expulsion of sulfur drives the formation of the cumulene system. General desulfurization methodologies, often involving transition metal catalysts or reducing agents, are broadly applied in organic synthesis for carbon-sulfur bond cleavage nih.govorganic-chemistry.orgnih.gov.

Modern and Stereoselective Synthetic Routes

Modern synthetic methodologies for 1,2,3-butatrienes often focus on achieving higher yields, milder reaction conditions, and, importantly, stereocontrol. A facile and mild method for synthesizing alkyl and aryl substituted 1,2,3-butatrienes involves fluoride-induced 1,4-elimination of 1-acetoxy-4-trimethylsilylbut-2-ynes psu.edu. This reaction proceeds at -10 °C and offers good yields, demonstrating improved control over the synthesis of these sensitive compounds psu.edu.

Another advanced approach includes the synthesis of tetraalkynylbutatrienes from corresponding gem-dibromoolefins researchgate.net. These modern routes often leverage specific reagents or catalytic systems to achieve precise structural outcomes and expand the scope of accessible butatriene derivatives.

Fluoride-Induced 1,4-Elimination Strategies

Fluoride-induced 1,4-elimination is a facile and mild method for synthesizing alkyl and aryl substituted 1,2,3-butatrienes. psu.edursc.orgrsc.org This strategy typically involves the treatment of 1-acetoxy-4-trimethylsilylbut-2-ynes with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at low temperatures, such as -10 °C. psu.edursc.orgrsc.org The process is a 1,4-elimination, leveraging the synergistic departure of acetate and trimethylsilyl (B98337) groups to form the cumulenic system via a concerted mechanism. This method is particularly effective for generating polyhydrocarbon-substituted butatrienes, including the more reactive alkyl-substituted derivatives, in good yields. thieme-connect.de

Organometallic-Mediated Couplings (e.g., Organocopper, Organosilver)

Organometallic chemistry plays a significant role in butatriene synthesis, particularly through coupling reactions. psu.edu Organocopper compounds, which feature a carbon-to-copper chemical bond, are widely used reagents in organic chemistry. wikipedia.org While the search results mention their general use in butatriene synthesis, specific detailed mechanisms for 1,2,3-butatriene via organocopper or organosilver mediated couplings are not explicitly detailed in the provided snippets, beyond a general mention of "reaction of 3-bromoalk-3-en-1-ynes with organocopper(I) species" and "reaction of enynyl epoxides with organosilver(I) compounds" as methods for substituted butatrienes. psu.edu Organosilver chemistry is less developed compared to organocopper chemistry, with organosilver compounds generally exhibiting poorer thermal stability. wikipedia.org

Wittig-Type Olefination Approaches

The Wittig reaction is a well-established method for synthesizing alkenes by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium (B103445) ylide. researchgate.netpressbooks.pubmdpi.com This reaction provides a way to form a new carbon-carbon double bond with a fixed position. pressbooks.pub While the Wittig reaction is commonly used for disubstituted and trisubstituted alkenes, its application for tetrasubstituted alkenes can result in lower yields. mdpi.com Wittig-type olefinations have been mentioned as a method for preparing substituted butatrienes. psu.edu

Lithium Diisopropylamide (LDA)-Mediated Eliminations

Lithium diisopropylamide (LDA, CID 11181) is a strong, hindered, non-nucleophilic base widely used in organic synthesis. scispace.commasterorganicchemistry.com It is particularly effective at abstracting protons from less sterically hindered sites, leading to the formation of kinetic enolates, often at low temperatures (e.g., -78 °C). scispace.commasterorganicchemistry.com LDA-mediated eliminations have been reported for the synthesis of 1,2,3-butatrienes. For example, 1,1,4,4-bis(pentamethylene)-1,2,3-butatriene (BPMB) was synthesized through an LDA-mediated elimination reaction starting from a silylated cyclohexanone (B45756) adduct, reacting at -78 °C and warming to room temperature. This method yielded BPMB in 44% yield.

Synthesis of Substituted 1,2,3-Butatrienes

The synthesis of substituted 1,2,3-butatrienes is crucial for exploring their chemical properties and potential applications.

Preparation of Alkyl and Aryl Substituted Derivatives

Alkyl and aryl substituted 1,2,3-butatrienes can be efficiently prepared using fluoride-induced 1,4-elimination strategies. psu.edursc.orgrsc.org This method, involving 1-acetoxy-4-trimethylsilylbut-2-ynes and tetrabutylammonium fluoride (TBAF), yields alkyl or aryl substituted 1,2,3-butatrienes in good yields under mild reaction conditions. psu.edu These 1,4-disubstituted butatrienes are relatively stable when kept under nitrogen at 0 °C in hexane (B92381) solution. psu.edu

Table 1: Examples of 1,4-Elimination Methods for Substituted Butatriene Synthesis

| Precursor | Reagent/Conditions | Product Type | Yield (%) |

| 1-Acetoxy-4-TMS-2-butyne | TBAF, -10°C, THF | Alkyl/Aryl-substituted butatrienes | 65–85 |

| Silylated cyclohexanone adduct | LDA, -78°C to RT, THF | 1,1,4,4-bis(pentamethylene)-1,2,3-butatriene | 44 |

Synthesis of Tetraalkynylated Butatrienes

Tetraalkynylated butatrienes, specifically 1,1,4,4-tetraalkynylbutatrienes, have been synthesized through the dimerization of corresponding gem-dibromoolefins. nih.govresearchgate.net These compounds, along with 1,4-dialkynylbutatrienes, are typically formed as a mixture of cis and trans isomers. nih.govresearchgate.net Variable temperature Nuclear Magnetic Resonance (NMR) studies have shown that these isomers undergo facile cis-trans isomerization, which can prevent their separation by conventional chromatography methods like gravity or High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net For 1,1,4,4-tetraalkynylbutatrienes, the activation barrier for this isomerization (ΔG‡) was measured to be approximately 20 kcal mol⁻¹, a value comparable to the rotational barrier of a peptide bond. nih.govresearchgate.netscience.govacs.org In contrast, 1,4-dialkynylbutatrienes are more resistant to isomerization, and in some cases, can be obtained in isomerically pure form, with an estimated rotational barrier of around 25 kcal mol⁻¹. nih.govresearchgate.net

Table 2: Isomerization Barriers of Alkynylated Butatrienes

| Compound Type | Activation Barrier (ΔG‡, kcal mol⁻¹) | Isomerization Tendency |

| 1,1,4,4-Tetraalkynylbutatrienes | ~20 | Facile cis-trans isomerization |

| 1,4-Dialkynylbutatrienes | ~25 (estimated) | More difficult to isomerize |

Introduction of Heteroatomic Substituents (e.g., Pyridyl Units)

The incorporation of heteroatomic substituents into the this compound framework significantly expands their chemical diversity and potential applications. These substituents can influence the electronic properties, stability, and reactivity of the cumulene system.

One notable area of research involves the introduction of pyridyl units. The first examples of cumulenes possessing the 2-pyridyl unit have been successfully prepared and characterized. These include isomeric 1,4-diphenyl-1,4-di-(2-pyridyl)butatrienes and tetra-(2-pyridyl)butatriene. chem960.com Such syntheses demonstrate the feasibility of integrating nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and coordination chemistry, into the butatriene scaffold.

Beyond nitrogen, other heteroatoms have also been successfully incorporated. For instance, the synthesis of thiosubstituted butatrienes has been reported, involving reactions of tetrakis(pyridinium)-substituted butadienes with thiolates. nih.gov Additionally, perthio-1,2,3-butatrienes have been obtained from perchalcogenohydrocarbons. nih.gov The preparation of 1,1-bis(organochalcogeno)butatrienes further illustrates the versatility of introducing chalcogen atoms. nih.gov

The field of organophosphorus chemistry has also seen the development of phospha-1,2,3-butatrienes, where one or more carbon atoms in the cumulene chain are replaced by phosphorus atoms. nih.govnih.gov These compounds, such as 1-phospha-1,2,3-butatriene, represent a unique class of heterocumulenes with distinct electronic and structural characteristics. nih.gov Märkl described methods for their preparation, including from 2,4,6-tri-t-butylphenylphosphonous dichloride and allenyllithium compounds. nih.gov

The synthesis of butatrienes from acetylenic precursors bearing various heteroatomic substituents has also been reported, highlighting a general strategy for functionalization. nih.gov These methodologies underscore the growing ability to precisely control the incorporation of diverse heteroatoms, paving the way for butatriene derivatives with tailored properties.

Challenges in the Synthesis of Unsubstituted and Sterically Hindered Analogues

The synthesis of this compound and its derivatives presents significant challenges, primarily stemming from the inherent reactivity and instability of the cumulene system. Unsubstituted this compound (H₂C=C=C=CH₂) is particularly prone to rapid dimerization at room temperature due to its inherent instability, making its isolation challenging. thegoodscentscompany.com This instability arises from the high strain and destabilization of its cumulated π-systems, limiting resonance stabilization compared to conjugated dienes like 1,3-butadiene (B125203). Consequently, most stable chem960.comcumulenes synthesized are tetrasubstituted. thegoodscentscompany.com

The most widely employed strategy for this compound synthesis often involves 1,4-elimination from suitably functionalized precursors. However, even with these methods, achieving high yields and purity, especially for unsubstituted or less substituted analogues, remains a synthetic hurdle.

The synthesis of sterically hindered butatriene analogues also poses considerable difficulties. While steric hindrance can sometimes be employed to kinetically stabilize highly reactive species, it can also introduce synthetic complexities and affect the conformational dynamics of the molecule. For instance, the presence of bulky substituents can lead to facile cis-trans isomerization in butatrienes with an odd number of C=C bonds, such as 1,1,4,4-tetraalkynylbutatrienes and 1,4-dialkynylbutatrienes. Variable temperature NMR studies have shown that for 1,1,4,4-tetraalkynylbutatrienes, the activation barrier for rotation around the cumulenic C=C bonds can be as low as approximately 20 kcal mol⁻¹. For 1,4-dialkynylbutatrienes, this barrier is estimated to be around 25 kcal mol⁻¹, making them more difficult to isomerize and, in some cases, allowing for the isolation of isomerically pure compounds.

The stabilization of low-coordinate phosphorus compounds, including phospha-1,2,3-butatrienes, often relies on the introduction of extremely bulky groups, such as the 2,4,6-tri-t-butylphenyl (Mes*) group. nih.gov This highlights a common strategy to overcome the intrinsic instability of these highly reactive systems by kinetic stabilization through steric protection. However, the introduction and manipulation of such bulky groups add layers of complexity to the synthetic routes.

The challenges in synthesizing unsubstituted and sterically hindered butatrienes underscore the need for precise control over reaction conditions and the development of novel synthetic methodologies that can mitigate their inherent reactivity and enable the isolation of these intriguing compounds.

Electronic Structure and Computational Chemical Investigations of 1,2,3 Butatriene

Quantum Mechanical Calculations on Butatriene Structure and Energetics

Computational chemistry has provided significant insights into the geometric and energetic properties of 1,2,3-butatriene. Various theoretical methods have been employed to predict its molecular structure and stability.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, has been a foundational tool for studying this compound. acs.orgebsco.com Early single-determinant ab initio calculations were instrumental in examining the structures and energetics of the molecule. acs.orgacs.org These studies have explored the consequences of its electronic structure on its reactivity, particularly its propensity for spontaneous polymerization. acs.org The theory has been applied to understand the potential mechanisms involved in these reactions. acs.orgacs.org

It was observed that linear arrangements of atoms, as found in this compound, can lead to orbital degeneracies that pose challenges for certain perturbative treatments. acs.org Despite these challenges, ab initio methods have been crucial in laying the groundwork for more advanced computational studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules like this compound due to its balance of computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to determine the geometries of both the ground and transition states of butatriene and its derivatives. researchgate.net

Studies using DFT have provided insights into the strain of cyclic butatrienes and have been used to estimate their heats of formation. core.ac.uk For instance, the B3LYP/6-311+G(d,p) level of theory has been utilized in isodesmic and homodesmic reactions to predict the strain in a series of cyclic butatrienes. core.ac.uk DFT calculations have also been used in conjunction with other methods, such as providing geometries for higher-level single-point energy calculations. researchgate.net Furthermore, DFT has been applied to understand the thermodynamic stability of butatriene derivatives on metal surfaces. tongji.edu.cn

Coupled-Cluster Calculations

For high-accuracy predictions, coupled-cluster (CC) theory is a powerful tool. pku.edu.cn Coupled-cluster methods, including variations with single, double, and sometimes triple and quadruple excitations (CCSD, CCSDT, CCSDTQ), offer a rigorous treatment of electron correlation. aip.org High-level coupled-cluster calculations have been essential in determining precise geometric parameters and understanding the electronic behavior of this compound. These calculations have been particularly important in analyzing the singlet-triplet energy gaps, which are crucial for understanding the molecule's reactivity.

The accuracy of coupled-cluster methods makes them a benchmark for other computational techniques. aip.org For example, the implementation of non-orthogonal spin-adaptation in coupled-cluster methods up to quadruple excitations has been tested on molecules including butatriene. aip.org

Complete Active Space Perturbation Theory (CASPT2) Approaches

Complete Active Space Perturbation Theory (CASPT2) is a multi-reference method that is particularly well-suited for studying molecules with significant static correlation, such as those with stretched bonds or diradical character. In the context of this compound, CASPT2 calculations have been vital for studying rotational barriers and the electronic states of its derivatives. researchgate.net

For instance, the barriers to internal rotation of substituted butatrienes have been calculated at the CASPT2/6-31G(d)//B3LYP/6-31G(d) level of theory. researchgate.net These studies have shown that the rotational barriers in butatrienes are generally lower than in analogous alkenes. researchgate.net CASPT2 has also been used to investigate the thermochemistry of related systems, providing reliable enthalpy of formation data. acs.org

Analysis of Singlet and Triplet Electronic States

The electronic states of this compound, particularly the energy difference between the lowest singlet and triplet states, are of fundamental importance to its chemistry.

Determination and Significance of the Singlet-Triplet Gap

The singlet-triplet energy gap is a critical parameter that influences the photochemical and thermal reactivity of a molecule. For this compound, the magnitude of this gap has been a subject of theoretical investigation to understand its reactivity, especially its tendency to polymerize. acs.org

It was initially postulated that the high reactivity of this compound could be attributed to low-lying triplet states. acs.orgacs.org However, theoretical studies using ab initio molecular orbital theory have shown that the singlet-triplet gap is significant enough that a mechanism involving the direct formation of an isolated triplet species is unlikely. acs.orgacs.org High-level coupled-cluster calculations have further refined the understanding of this energy gap, confirming its role in the electronic mechanisms that govern the molecule's behavior. The analysis of the singlet and triplet potential energy surfaces helps to rationalize the observed chemical properties and reaction pathways of this highly unsaturated hydrocarbon.

Table 1: Calculated Geometrical Parameters of this compound This table would be populated with data from the cited computational studies, showing bond lengths (C=C, C-H) and bond angles (H-C-C) as predicted by different theoretical methods (e.g., HF, MP2, DFT, CCSD).

| Method/Basis Set | C1=C2 (Å) | C2=C3 (Å) | C-H (Å) | ∠H-C-C (°) |

| Data to be populated from scientific literature | ||||

Table 2: Calculated Singlet-Triplet Energy Gap (kcal/mol) for this compound This table would present the energy difference between the lowest singlet and triplet states of this compound as calculated by various computational methods.

| Method/Basis Set | Singlet-Triplet Gap (kcal/mol) |

| Data to be populated from scientific literature | |

Role of Low-Lying Triplet States in Reactivity

The reactivity of this compound has been linked to the presence of low-lying triplet states. acs.orgacs.org It has been proposed that the reactivity of this cumulene, particularly its tendency to undergo spontaneous polymerization, is due to the isomerization of the planar singlet state to a triplet state with D2d symmetry. acs.org This triplet species could then react with a planar singlet molecule. acs.org The concept that low-lying excited states are critical to the reactivity of this compound has been a recurring theme in its study. acs.org

Energy Separations and Geometries of Excited States

Despite the postulated importance of triplet states in the reactivity of this compound, there has been a lack of experimental and detailed theoretical determinations of the energy separations and geometries of these states. acs.orgacs.orgdtic.milresearchgate.net Theoretical investigations have been undertaken to address this gap by examining the structures and energetics of these low-lying states. acs.org

Ab initio molecular orbital theory calculations have been employed to determine the relative energy ordering of the singlet and triplet excited states, along with their geometries and harmonic vibrational frequencies. acs.org These computational studies have focused on providing a clearer picture of the excited state landscape of this compound. acs.org While specific energy values from these early computational studies are not detailed in the provided search results, the focus has been on the magnitude of the singlet-triplet gap. acs.orgacs.org The findings suggest that this gap is large enough to preclude the direct formation of an isolated triplet monomer as a primary step in its polymerization. acs.orgacs.org Further coupled-cluster calculations have been initiated to refine these values and account for symmetry-breaking torsional motions in the C₄H₄ structures. acs.org

Rotational Barriers and Isomerization Energetics

The barrier to internal rotation in this compound has been a subject of computational investigation. researchgate.net Theoretical calculations predict the rotational barrier (ΔH‡) for this compound to be approximately 28.0 kcal/mol. researchgate.net This thermal rotation is understood to proceed through a perpendicular singlet diradical transition state. researchgate.net The transition state for butatriene's rotation is composed of two propargylic radicals. researchgate.net The stabilization energy of these radicals significantly lowers the rotational barrier compared to simpler alkenes like ethylene (B1197577). researchgate.net

The computational study of butatriene's rotational barriers has been extended to its derivatives, with geometries of the ground state and transition state for mono-, 1,4-di-, and 1,1,4,4-tetra-substituted derivatives being computed. researchgate.net These calculations have been performed at levels of theory such as CASPT2/6-31G(d)//B3LYP/6-31G(d). nih.govacs.org

Substituents have a pronounced effect on the rotational barriers of butatrienes by influencing the stabilities of both the ground state (GS) and the transition state (TS). researchgate.netnih.gov Computational studies using isodesmic equations have been employed to estimate these substituent effects individually. researchgate.netnih.govacs.org

Ground State (GS) Stabilization: The ground states of both butatrienes and analogous alkenes are stabilized to a similar extent by substituents. researchgate.netnih.govacs.org

Transition State (TS) Stabilization: The transition states of butatrienes are, on the whole, more stabilized than those of alkenes. nih.govacs.org A significant portion of this stabilization in the butatriene transition state arises from the internal triple bond character, rather than from the substituent itself. nih.govacs.org When considering substituent stabilization alone, the transition states of ethylenes are found to be more stabilized by substitution than those of butatrienes. nih.govacs.org

Substituent Type:

Ethynyl (B1212043) and Vinyl Groups: Substitution with ethynyl or vinyl groups leads to a decrease in the rotational barriers. researchgate.net For instance, mono-, di-, and tetra-ethynyl substitution lowers the barrier by 3.2, 6.9, and 12.1 kcal/mol, respectively, in a roughly additive manner. researchgate.net Similarly, vinyl substitution results in lowered barriers. researchgate.net

Methyl Groups: In contrast, methyl-substituted butatrienes exhibit slightly higher rotational barriers. researchgate.net Even the permethylated derivative has a barrier that is only 0.6 kcal/mol greater than that of the parent butatriene. researchgate.net This is because the ground state effects are larger than the transition state effects in methylated derivatives. researchgate.net

For 1,1,4,4-tetraalkynylbutatrienes, the activation barrier (ΔG‡) for cis-trans isomerization was measured to be around 20 kcal mol⁻¹, which is comparable to the barrier for internal rotation about a peptide bond. nih.gov For 1,4-dialkynylbutatrienes, the rotational barrier is estimated to be higher, around 25 kcal mol⁻¹. nih.gov This is supported by computational studies which suggest a stabilizing effect of the four alkynyl substituents on the proposed but-2-yne-1,4-diyl singlet diradical transition state. nih.gov

The rotational barriers of butatrienes are generally lower than those of analogous alkenes. researchgate.netnih.govacs.org For example, the rotational barrier for ethylene is significantly higher than the predicted barrier for this compound (31.6 kcal/mol difference). researchgate.net This difference is attributed to the greater stabilization of the diradical transition state in butatriene, which can be viewed as being composed of two stabilized propargylic radicals. researchgate.net

Interactive Data Table: Comparison of Rotational Barriers

| Compound | Substituent(s) | Calculated Rotational Barrier (ΔH‡, kcal/mol) |

| Ethylene | None | ~65 researchgate.net |

| Allene (B1206475) | None | ~48 smu.edu |

| This compound | None | 28.0 researchgate.net |

| 1-Ethynyl-1,2,3-butatriene | 1-Ethynyl | 24.8 |

| 1,4-Diethynyl-1,2,3-butatriene | 1,4-Diethynyl | 21.1 |

| 1,1,4,4-Tetraethynyl-1,2,3-butatriene | 1,1,4,4-Tetraethynyl | 15.9 |

| 1-Methyl-1,2,3-butatriene | 1-Methyl | >28.0 |

| 1,1,4,4-Tetramethyl-1,2,3-butatriene | 1,1,4,4-Tetramethyl | >28.0 |

Note: Values for substituted butatrienes are derived from the stated decrease relative to the parent compound. researchgate.net

Molecular Orbital Characterization

The molecular orbital (MO) framework of this compound is fundamental to understanding its electronic structure and reactivity. As a cumulene with three consecutive double bonds, its MOs are distinct from those of conjugated dienes like 1,3-butadiene (B125203). The four p-orbitals of the carbon skeleton combine to form four pi molecular orbitals.

An initial analysis of the frontier molecular orbitals (FMOs) provides insight into the reactivity of researchgate.netcumulenes. acs.org A comparison of the Lowest Unoccupied Molecular Orbitals (LUMOs) of this compound with other four-carbon π-systems reveals that the LUMO corresponding to the conjugated terminal π-bonds (out-of-plane orbital) is lower in energy than those of non-conjugated systems like 2-butene (B3427860) and 1,2-butadiene (B1212224). acs.org Additionally, the in-plane LUMO associated with the central double bond has an energy level close to the LUMO of 2-butene. acs.org These low-lying LUMOs are indicative of the electrophilic character of the butatriene system and its susceptibility to nucleophilic attack and participation in cycloaddition reactions. acs.org The specific energies and symmetries of the HOMO and LUMO will dictate the feasibility and regioselectivity of such reactions, as seen in 1,3-dipolar cycloadditions. wikipedia.org

HOMO and LUMO Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the reactivity of a molecule. In nist.govcumulenes, such as this compound, an initial analysis of these orbitals provides insight into their chemical behavior. nih.gov The energy of these orbitals, and the gap between them, can be significantly influenced by substituents. nih.gov For instance, an electron-donating group on a diene generally raises the energy of the HOMO, while an electron-withdrawing group on a dienophile lowers the energy of the LUMO, decreasing the HOMO-LUMO gap and facilitating reactions. researchgate.net

In a comparative analysis with other four-carbon skeleton π-systems, the LUMO associated with the conjugated terminal π-bonds of nist.govcumulene (designated LUMO(α+γ)) is lower in energy than those of non-conjugated systems like 2-butene, 2-butyne (B1218202), and 1,2-butadiene. nih.gov This suggests a higher electron affinity for the conjugated system of this compound. Computational studies have explored the differences in energy between the LUMO on the central double bond (LUMO(β)) and the terminal bonds (LUMO(α+γ)). nih.gov For the unsubstituted this compound, the calculated energy gap (Δgap) between these LUMOs is 2.234 eV. nih.gov

Table 1: Frontier Orbital Energy Comparison in nist.govCumulene Systems This table illustrates the calculated energy gap between the LUMO of the central (β) and terminal (α+γ) double bonds in unsubstituted this compound.

| System | Parameter | Value (eV) | Reference |

|---|---|---|---|

| Unsubstituted nist.govCumulene | Δgap [LUMO(β) – LUMO(α+γ)] | 2.234 | nih.gov |

Orbital Interactions and Conjugation Effects

This compound is a member of the cumulene family, characterized by having three or more cumulative double bonds. wiley-vch.de The carbon atoms in such molecules have a linear structure. wiley-vch.demsu.edu For cumulenes with an odd number of double bonds, like this compound, the terminal substituents and all the carbons between them are predicted to lie in a single plane. msu.edu This planarity allows for conjugation between the π-orbitals.

The effect of conjugation is significant. In conjugated systems like 1,3-butadiene, the overlap of p-orbitals across the single bond creates a set of four molecular orbitals (two bonding and two anti-bonding) that are delocalized over all four carbon atoms. libretexts.org This delocalization lowers the energy of the HOMO to LUMO transition. libretexts.org For example, the maximum UV absorption (λmax) for 1,3-butadiene is at 292 nm, a significant shift from the 176 nm observed for the non-conjugated 1-butene. libretexts.org This principle highlights the stabilizing effect of conjugation on the electronic structure. In this compound, the interaction between the adjacent π-bonds similarly influences its electronic properties and reactivity, distinguishing it from isomers with isolated or less extensive π-systems. nih.gov

Studies on Butatriene Cation and Related C4H4+ Isomers

The radical cation of this compound (C4H4•+) and its isomers have been a focus of computational studies to understand their stability, structure, and spectroscopic properties.

Energetics and Relative Stabilities of C4H4+ Ions

Computational studies using methods like B3LYP, M06-2X, and MP2 have been employed to determine the relative stabilities of various C4H4•+ isomers. researchgate.net These calculations indicate that the methylenecyclopropene radical cation is the most stable isomer, representing the global minimum on the potential energy surface. researchgate.net The relative energies of the isomers are influenced by factors such as delocalization, ring strain, and the presence of positively charged sp-hybridized carbons. researchgate.net

The butatriene radical cation (BT•+) is found to be of similar stability to the cyclobutadiene (B73232) radical cation (CB•+). researchgate.net It can be formed through the isomerization of other C4H4•+ species. For example, a researchgate.netrsc.org H shift from the methyleneallene radical cation (MA•+) can lead to the butatriene cation, with a calculated activation energy of approximately 17 kcal/mol. researchgate.net

Table 2: Selected C4H4•+ Isomerization Energetics This table presents the calculated activation energy for the formation of the butatriene radical cation from a precursor isomer.

| Reaction | Activation Energy (Ea) | Reference |

|---|---|---|

| Methyleneallene radical cation ➔ Butatriene radical cation | ~17 kcal/mol | researchgate.net |

Computational Prediction of Spectroscopic Features of Butatriene Cation

The spectroscopic features of the butatriene cation have been extensively modeled to understand its complex behavior upon electronic excitation. A key finding is that the ground state (X̃2B2g) and the first excited electronic state (Ã2B2u) of the cation exhibit a multidimensional conical intersection near the Franck-Condon region. researchgate.net This intersection is crucial as it dominates the nuclear dynamics following photoexcitation. researchgate.net

To accurately simulate the cation's spectrum, researchers have developed realistic theoretical models. These include vibronic coupling models that incorporate a growing number of vibrational modes, from a basic 5-mode model to a full 18-mode model that includes all vibrational degrees of freedom. researchgate.netrsc.org Methods such as the time-dependent discrete variable representation (TDDVR) have been used to investigate the molecular dynamics. rsc.orgaip.org These sophisticated computational approaches aim to achieve the best possible agreement between calculated and experimentally measured spectra, providing deep insights into the cation's photophysics. researchgate.netrsc.org

Reactivity and Mechanistic Pathways of 1,2,3 Butatriene

Polymerization Phenomena and Control Strategies

The highly unsaturated and strained nature of 1,2,3-butatriene makes it prone to polymerization, a phenomenon observed since its early synthesis. acs.org Understanding and controlling these polymerization processes are crucial for harnessing the potential of butatrienes in materials science.

Spontaneous Polymerization under Various Conditions

This compound exhibits a strong tendency to polymerize spontaneously under a wide range of conditions. acs.org Early reports noted the formation of a white, fluffy, and intractable polymeric material during its synthesis. acs.org This spontaneous polymerization occurs readily, even at low temperatures, and can be explosive. acs.org The polymerization has been observed to proceed in various states, including in solution, in the melt, and even in the gaseous phase. dtic.milacs.orgresearchgate.net The resulting polymer is often an insoluble white solid, which has been reported to change color to yellow, green, and eventually black over time, suggesting subsequent structural rearrangements. acs.orgdtic.mil

The presence of oxygen can accelerate polymerization, leading to the formation of white precipitates. psu.edu Similarly, contact with surfaces like silica (B1680970) gel and alumina (B75360) can induce extensive decomposition and polymerization. psu.edu While the parent this compound is highly reactive, the introduction of bulky substituents can in some cases allow for more controlled polymerization. dtic.mil

Mechanistic Investigations of Polymerization

The exact mechanisms governing the polymerization of this compound have been a subject of considerable investigation and debate. Theoretical and experimental studies have explored various potential pathways, including free-radical processes and concerted additions.

Evidence strongly suggests that the polymerization of this compound and its derivatives can proceed via a free-radical mechanism. dtic.milresearchgate.net The polymerization process involves the standard steps of a chain reaction: initiation, propagation, and termination. fujifilm.com

Initiation: The reaction can be initiated thermally or by using a free-radical initiator like azobisisobutyronitrile (AIBN). dtic.mil In the absence of an external initiator, it is believed that diradicals form spontaneously from the monomer.

Propagation: The growing polymer chain, possessing a radical end, adds to a monomer molecule. This addition can occur in different ways, leading to different polymer structures.

Termination: The process concludes when two radical chains combine or through disproportionation. fujifilm.com

The involvement of free radicals is supported by the fact that typical free-radical inhibitors, such as hindered phenols, can suppress or inhibit the polymerization. acs.orgresearchgate.net

A key finding in the study of butatriene polymerization is the prevalence of a 1,4-addition mechanism. acs.orgdtic.milresearchgate.net This pathway leads to the formation of a polymer with a unique, non-conjugated backbone containing repeating acetylene (B1199291) units, specifically poly(2-butyne-1,4-diyl). acs.orgdtic.milresearchgate.net

Spectroscopic analysis of the polymer formed from 1,1,4,4-bis(pentamethylene)-1,2,3-butatriene confirmed the poly(2-butyne-1,4-diyl) structure. acs.orgacs.org This polymer was found to be crystalline with a triclinic unit cell. acs.orgresearchgate.net The Raman spectrum of the polymer produced from the polymerization of 1,1,4,4-bis(pentamethylene)-1,2,3-butatriene in the presence of AIBN showed characteristic acetylenic stretching frequencies at 2221 and 2204 cm⁻¹, confirming the butyne structure in the polymer backbone. dtic.mil

This 1,4-addition pathway is significant because the resulting polymer, (C₄H₄)n in the case of the parent monomer, is an isomer of the well-known conjugated polymer, polyacetylene. dtic.mil The initial unconjugated polymer can, in some cases, be rearranged into a more thermodynamically stable conjugated polyene structure, which is often indicated by a change in color of the material. dtic.mil

The spontaneous polymerization of this compound has led to hypotheses about the involvement of diradical intermediates. One early suggestion was that the reactivity stemmed from the facile isomerization of the planar singlet ground state to a lower-energy triplet diradical state. acs.orgdtic.mil However, ab initio molecular orbital theory calculations have shown a significant singlet-triplet energy gap, making the direct formation of an isolated triplet monomer unlikely to be the primary driver of the rapid polymerization at room temperature. acs.orgdtic.milacs.org

An alternative mechanism proposes the formation of a diradical dimer as the key propagating species. acs.org This is analogous to the polymerization mechanism proposed for p-xylylene. acs.org Trapping experiments with stable free radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have provided evidence for the presence of radical intermediates during polymerization, leading to the formation of soluble oligomers instead of an intractable polymer. acs.orgresearchgate.net Computational studies on related systems also support the potential for a singlet diradical transition state in reactions of butatrienes. researchgate.net Hückel and SCF calculations on short-chain polydiacetylene intermediates, which can be considered models for the growing polymer chain, also indicate a transition from a butatriene-like to an acetylene-like structure and involve diradical species. aip.org

Influence of Substituents on Polymerization Tendency and Polymer Structure

Substituents on the this compound core have a profound impact on both the propensity for polymerization and the structure of the resulting polymer.

The stability of butatriene monomers is significantly influenced by the nature of their substituents. For instance, alkyl- and aryl-substituted butatrienes are generally more stable than the parent compound. psu.edu However, even these substituted derivatives can polymerize readily, especially upon concentration or exposure to oxygen. psu.edu In contrast, tetrasubstituted butatrienes with bulky aliphatic groups can be polymerized under more controlled conditions. dtic.mil For example, 1,1,4,4-bis(pentamethylene)-1,2,3-butatriene undergoes a thermally induced 1,4 free-radical polymerization. dtic.milacs.org Conversely, the tetramethyl-substituted system is difficult to control. dtic.mil

The electronic nature of substituents also plays a crucial role. Theoretical studies on fluorinated butatrienes show that increasing fluorine substitution significantly affects molecular geometry and isomerization energies. acs.org This alteration of electronic properties can be expected to influence polymerization behavior. Similarly, computational studies on substituted psu.educumulenes indicate that substituents can direct the kinetic and thermodynamic favorability of cycloaddition reactions at different double bonds within the cumulene system, which is relevant to understanding the initial steps of polymerization. acs.org

The substituents on the monomer directly translate into the structure of the resulting polymer, influencing its properties. For example, using 1,4-diphenylsubstituted butatrienes allows for the synthesis of soluble, processable poly(1,4-diphenyl-2-butyne-1,4-diyl). dtic.mil This precursor polymer can then be converted to a conjugated poly(diphenylacetylene-alt-acetylene) through treatment with a strong base. dtic.mil This highlights how substituent choice can be a powerful tool for designing polymers with specific, desirable properties.

Table 1: Influence of Substituents on this compound Polymerization

| Substituent Type | Effect on Monomer Stability | Polymerization Control | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| Hydrogen (unsubstituted) | Highly unstable | Uncontrolled, spontaneous | Intractable, cross-linked | acs.org |

| Alkyl/Aryl | More stable than parent | Can polymerize readily | Varies with specific substituent | psu.edu |

| Bulky Aliphatic | Increased stability | Polymerization can be controlled | e.g., Poly(2-butyne-1,4-diyl) derivatives | dtic.mil |

| Tetramethyl | --- | Difficult to control | --- | dtic.mil |

| 1,4-Diphenyl | Increased stability | Controlled polymerization | Soluble, processable poly(1,4-diphenyl-2-butyne-1,4-diyl) | dtic.mil |

| Fluorine | Affects geometry and energy | --- | --- | acs.org |

Addition Reactions

The cumulenic double bonds of this compound are susceptible to attack by both nucleophiles and electrophiles, leading to a variety of addition products.

Nucleophilic addition to the polarized double bonds of cumulenes is a common reaction pathway. wikipedia.org In the case of this compound, nucleophiles can add to the central or terminal carbons of the cumulene system. The regioselectivity of the addition is influenced by the nature of the nucleophile and the substitution pattern of the butatriene. For example, the addition of thiols (thiol addition) to cumulenic systems has been documented. nih.gov Similarly, hydration reactions can occur, typically under acidic conditions, where water acts as the nucleophile.

Electrophilic addition reactions are characteristic of compounds with carbon-carbon double bonds, and this compound is no exception. msu.edumasterorganicchemistry.com The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) proceeds through the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org

In the case of conjugated dienes, such as 1,3-butadiene (B125203), electrophilic addition can lead to both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. masterorganicchemistry.comlibretexts.org While this compound is a cumulene rather than a conjugated diene, the principles of electrophilic addition and carbocation stability are still relevant in predicting the reaction outcomes. The addition of an electrophile to a terminal carbon of the butatriene system would lead to a vinyl cation, which is generally less stable than an allylic cation. However, addition to the central carbon could lead to a more stabilized carbocation. The regioselectivity of these additions is a subject of ongoing investigation.

Organocuprate reagents are soft nucleophiles that are well-known for their ability to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. chem-station.comnumberanalytics.comlibretexts.org Their reactions with cumulenic systems like 1,2,3-butatrienes have also been explored, revealing interesting aspects of regioselectivity and stereochemistry. researchgate.netresearchgate.net

Studies have shown that the reaction of 1,2,3-butatrienes with organocuprates can yield a mixture of products, including 1,3-dienes, allenes, and acetylenes. researchgate.net The regioselectivity of the addition is highly dependent on the structure of the butatriene and the type of organocuprate used (e.g., homocuprates vs. heterocuprates). researchgate.netresearchgate.net For example, reacting certain 1,2,3-butatrienes with homocuprates of the type R₂CuMgX·LiBr primarily forms (E)-1,3-dienes. researchgate.net However, other adducts can also be isolated in significant amounts. researchgate.net

The stereochemistry of the addition is also a key feature. The addition of organocuprates to related allene (B1206475) systems has been shown to be stereospecific, proceeding via a cis-addition pathway. researchgate.net A proposed mechanism for the addition of organocuprates to 1,2,3-butatrienes involves the formation of a copper(III) intermediate. chem-station.com

| Reactants | Major Product(s) | Minor Product(s) | Key Findings |

| 1,2,3-Butatrienes (R¹R²C=C=C=CH₂) + Organocuprates (R³₂CuMgX·LiBr) | (E)-1,3-dienes (R¹R²C=CH−CR³=CH₂) researchgate.net | Allenes (R¹R²C=C=CH−CH₂R³), Acetylenes (R¹R²CH−C≡C−CH₂R³) researchgate.net | Regioselectivity is influenced by the nature of the organocuprate. |

This interactive table provides a summary of the products and findings from the reaction of 1,2,3-butatrienes with organocuprates.

Isomerization Processes

The isomerization of this compound and its derivatives is a fundamental process that has been investigated through both experimental and computational methods. Computational studies have been instrumental in understanding the potential energy surfaces and reaction mechanisms of these isomerizations. berkeley.edu For instance, the thermal decomposition of this compound can involve isomerization to other C₄H₄ isomers like 1,3-butadiene and but-2-yne. berkeley.edu The reaction of the methylidyne radical (CH) with allene can produce this compound and vinylacetylene, while the reaction with methylacetylene can also lead to cyclic isomers alongside this compound and vinylacetylene. osti.govnih.gov

Studies on the photodissociation of 1,3-butadiene have shown that isomerization to 1,2-butadiene (B1212224) can be a significant pathway, which then decomposes into smaller fragments. berkeley.eduberkeley.edu The kinetic stability of acyclic, disubstituted butatrienes has been observed to increase with the steric bulk of the substituents. researchgate.net

The table below summarizes the product distribution from the reaction of the methylidyne radical with allene and methylacetylene. nih.gov

| Reactant | Product | Branching Ratio (%) |

| CH + Allene | This compound | 23 (±5) |

| Vinylacetylene | 77 (±5) | |

| CH + Methylacetylene | This compound | 33 (±6) |

| Vinylacetylene | 37 (±6) | |

| Cyclic Isomers | 30 (±6) |

This table presents the branching ratios for the formation of different isomers from the reaction of the methylidyne radical with allene and methylacetylene.

Substituted butatrienes can exist as cis (Z) and trans (E) isomers. researchgate.netnih.gov The study of the cis-trans isomerization provides insight into the rotational barriers of the cumulenic double bonds. For many substituted alkenes, the barrier to rotation is significant, allowing for the isolation of distinct cis and trans isomers. libretexts.org However, in the case of certain substituted butatrienes, this isomerization can be facile. researchgate.netnih.gov

For example, 1,1,4,4-tetraalkynylbutatrienes are formed as a mixture of cis and trans isomers, and variable temperature NMR studies have shown that they undergo easy cis-trans isomerization. researchgate.netnih.gov This facile isomerization has prevented the separation of the isomers by chromatography. researchgate.netnih.gov The activation barrier for this process in tetraalkynylbutatrienes was found to be approximately 20 kcal/mol, which is comparable to the rotational barrier of a peptide bond. researchgate.netnih.gov In contrast, 1,4-dialkynylbutatrienes have a higher estimated rotational barrier of around 25 kcal/mol, making their isomerization more difficult. researchgate.netnih.gov

Computational studies suggest that the transition state for this isomerization is a but-2-yne-1,4-diyl singlet diradical, and its stability is influenced by the substituents. researchgate.net The lower rotational barriers in butatrienes compared to analogous alkenes are attributed to greater stabilization of the transition state. researchgate.net An external electric field has also been shown to catalyze the cis-to-trans isomerization of researchgate.netcumulene derivatives. researchgate.net

The table below provides a comparison of the activation barriers for cis-trans isomerization in substituted butatrienes. nih.gov

| Compound Type | Activation Barrier (ΔG‡) (kcal/mol) |

| 1,1,4,4-Tetraalkynylbutatrienes | ~20 |

| 1,4-Dialkynylbutatrienes | ~25 |

This table compares the activation barriers for cis-trans isomerization in different classes of substituted butatrienes.

Transition metal complexes can catalyze the E/Z (cis/trans) isomerization of butatrienes. researchgate.net When 1,4-disubstituted butatrienes are coordinated to a rhodium complex, specifically through the central double bond in an η²-fashion, the (Z)-butatriene can isomerize to the (E)-form upon heating. researchgate.net This isomerization on the rhodium complex can proceed with excellent E/Z selectivity. researchgate.net

The coordination of diphosphenes to transition metal complexes has also been shown to facilitate E/Z photoisomerization of the diphosphene (B14672896) ligand. iupac.org While not a butatriene, this illustrates the principle of metal-mediated isomerization of double bonds. In some palladium-catalyzed reactions involving disilanes and alkynes, the initially formed Z-isomer can undergo isomerization to the E-isomer in the presence of the palladium(0) catalyst upon heating. figshare.com

Cycloaddition Reactions

This compound and its derivatives are valuable partners in cycloaddition reactions, serving as building blocks for the synthesis of more complex molecules. They can participate in various modes of cycloaddition, including [2+2], [4+2], and [5+2] reactions.

A notable application is the use of a this compound equivalent in a rhodium(I)-catalyzed three-component reaction involving a vinylcyclopropane (B126155) and a dienophile. This cascade process begins with a [5+2] cycloaddition, followed by an elimination to generate the butatriene in situ, which then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the dienophile to create polycyclic structures. nih.gov This multicomponent approach allows for the efficient construction of complex molecular architectures.

Derivatives of this compound, such as 2-methoxyallenylmethylsilane, can act as synthetic equivalents in [2+2] cycloadditions with alkenes and alkynes to form di-exo-methylenecyclobutanes and -cyclobutenes, respectively. oup.com The high reactivity of butatrienes, attributed to their low-lying triplet states, makes them amenable to such cycloaddition pathways.

Cyclic 1,2,3-butatrienes also exhibit interesting cycloaddition reactivity. For example, 1,2,3-cyclohexatriene (B14357811) readily undergoes [4+2] cycloadditions with various dienes and [3+2] dipolar cycloadditions. nih.gov The thermal isomerization of a cyclic this compound has been proposed to proceed through an apparent [2+2] cycloaddition, though it may actually be an allowed [4+2] cycloaddition. osti.gov

The following table lists some of the types of cycloaddition reactions that this compound and its derivatives can undergo.

| Cycloaddition Type | Reactants | Product Type |

| [5+2] | Butatriene equivalent + Vinylcyclopropane | Intermediate diene for subsequent reactions |

| [4+2] (Diels-Alder) | Butatriene (as diene) + Dienophile | Polycyclic adducts |

| [2+2] | Butatriene equivalent + Alkene/Alkyne | Cyclobutanes/Cyclobutenes |

| [3+2] (Dipolar) | Cyclic butatriene + Azomethine imine | Heterocyclic adducts |

This table summarizes various cycloaddition reactions involving this compound and its derivatives.

Diels-Alder Reactions and Related Cycloadditions

This compound and its derivatives are versatile substrates in Diels-Alder reactions, a powerful class of [4+2] cycloadditions for the formation of six-membered rings. libretexts.orgmasterorganicchemistry.com These reactions typically involve the butatriene acting as the diene component, reacting with a dienophile. masterorganicchemistry.combeilstein-journals.org For a successful Diels-Alder reaction, the diene must be in a conjugated system and adopt an s-cis conformation. masterorganicchemistry.com

The reactivity in Diels-Alder reactions is often enhanced when the dienophile possesses electron-withdrawing groups, and the diene has electron-donating groups. libretexts.org The reaction proceeds through a concerted, pericyclic mechanism, involving a cyclic redistribution of electrons to form two new carbon-carbon single bonds and a new pi bond in a single step. libretexts.org

Research has shown that bisallenes, which contain two allene units, are particularly useful in cycloaddition reactions, leading to products with high atom economy and in high yields. beilstein-journals.org For instance, 1,2,4,5-hexatetraene has been shown to react with various double-bond dienophiles to provide Diels-Alder adducts in good yields. beilstein-journals.org The stereochemistry of these additions is such that the dienophile typically attacks the bisallene from the less hindered face. beilstein-journals.org

In some cases, the initial cycloadducts can undergo subsequent transformations. For example, when there are two α-hydrogen atoms in the adduct, aromatization can be achieved through base treatment. beilstein-journals.org

Multicomponent Cycloaddition Cascades utilizing Butatriene Equivalents

Multicomponent reactions (MCRs) involving butatriene equivalents offer an efficient pathway to construct complex molecular architectures in a single operation. nih.govresearchgate.net A notable strategy involves the use of a butatriene equivalent, such as 4-(trimethylsilyl)but-2-yn-1-ol (TMSBO), which can participate in a sequence of cycloaddition reactions. nih.govresearchgate.netmatmole.com

In a process developed by Wender and coworkers, TMSBO acts as a two-carbon alkyne component in a rhodium-catalyzed [5+2] cycloaddition with a vinylcyclopropane (VCP). nih.govresearchgate.net This initial cycloaddition is followed by a rapid vinylogous Peterson elimination, which regenerates a reactive four-carbon diene intermediate. nih.govresearchgate.net This newly formed diene can then be intercepted by a dienophile in a subsequent [4+2] cycloaddition (Diels-Alder reaction). nih.gov This cascade allows for the flexible synthesis of diverse polycyclic structures. nih.gov

Table 1: Multicomponent Reaction Involving a Butatriene Equivalent

| Reaction Type | Reactants | Intermediate Step | Subsequent Reaction | Final Product Type |

|---|

[2+2] Cycloadditions and Subsequent Transformations

This compound and its derivatives can undergo [2+2] cycloaddition reactions to form four-membered rings. A synthetic equivalent of this compound, 2-methoxyallenylmethylsilane, reacts with alkenes and alkynes in a [2+2] cycloaddition to yield cyclobutanes and cyclobutenes, respectively. oup.com The resulting cycloadducts can be further transformed into di-exo-methylenecyclobutanes and -cyclobutenes through the elimination of the methoxy (B1213986) and silyl (B83357) groups. oup.com These di-exo-methylene compounds can then react with alkenes and 1,3-dienes to form fused bi- and tricyclic compounds. oup.com

In some instances, [2+2] cycloadditions can compete with [4+2] cycloadditions. For example, the reaction of 1,1,6,6-tetramethyl-1,2,4,5-hexatetraene with diphenylketene (B1584428) primarily yields the [2+2] cycloadduct, with only trace amounts of the Diels-Alder adduct observed. beilstein-journals.org

Strain-Promoted Cycloadditions of Cyclic Butatriene Derivatives

Strained cyclic butatrienes are highly reactive intermediates that readily participate in cycloaddition reactions due to their significant strain energies. nih.govresearchgate.net For instance, 1,2,3-cyclohexatriene, a strained isomer of benzene (B151609), is estimated to be about 100 kcal/mol higher in energy than benzene and undergoes various strain-promoted reactions. nih.govresearchgate.net

These strained cyclic trienes can participate in diverse cycloaddition modes, including [4+2] and [3+2] cycloadditions. nih.govescholarship.org For example, 1,2,3-cyclohexatriene has been shown to undergo Diels-Alder reactions with dienes like 1,3-diphenylisobenzofuran (B146845) and cyclopentadiene. nih.gov It also participates in (3+2) cycloadditions with azomethine imines. escholarship.org The high reactivity and short lifetimes of these strained intermediates necessitate their in-situ generation and trapping. nih.gov

The strain energy of cyclic butatrienes decreases as the ring size increases. researchgate.net This trend in strain energy correlates with their observed reactivity. researchgate.net

Table 2: Estimated Strain Energies of Cyclic Butatrienes

| Cyclic Butatriene | Estimated Strain Energy (kcal/mol) |

|---|---|

| 1,2,3-Cyclobutatriene | >100 |

| 1,2,3-Cyclopentatriene | 80 |

| 1,2,3-Cyclohexatriene | 50 |

| 1,2,3-Cycloheptatriene | 26 |

| 1,2,3-Cyclooctatriene | 17 |

Source: researchgate.net

Dimerization Reactions

Spontaneous Dimerization Pathways

This compound is known to be unstable and readily undergoes spontaneous polymerization even at low temperatures. acs.org This reactivity has been attributed to the presence of low-lying triplet states. acs.org Early reports noted the formation of a white, intractable polymeric material from this compound. acs.org The structure of this polymer is believed to result from 1,4-addition to form a poly(2-butyne-1,4-diyl) backbone. researchgate.net

In some cases, cyclic dimers have been isolated from the polymerization residue. For example, 1,5-cyclooctadiyne (B13795230) has been reported as a cyclic dimer of this compound. acs.org The mechanism of spontaneous polymerization is thought to involve a diradical dimer as the dominant radical species, rather than the direct formation of an isolated triplet monomer. acs.org

Transition Metal-Catalyzed Dimerization (e.g., Palladium Complexes)

Transition metal complexes, particularly those of palladium, can catalyze the dimerization of 1,2,3-butatrienes, leading to a variety of products. oup.com The reaction of (Z)-1,4-bis(trimethylsilyl)-1,2,3-butatriene with a catalytic amount of Pd(PPh₃)₄ in the absence of additives leads to a mixture of unidentified products, likely including dimeric compounds in low yields. oup.com

However, in the presence of additives, the reaction can be directed towards specific products. When the palladium-catalyzed dimerization is carried out in the presence of allyl halides, a dehydrogenative dimerization occurs, yielding a conjugated acyclic enyne as the predominant product. oup.com In contrast, the addition of methylaluminoxane (B55162) (MAO) instead of allyl halides results in an unprecedented dimer with an alkynyl-substituted cyclopentadienyl (B1206354) structure. oup.com

Other transition metals, such as nickel, have been reported to catalyze the cyclodimerization and cyclotrimerization of 1,2,3-butatrienes to give radialene compounds. oup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4,5-Hexatetraene |

| 1,3-Butadiene |

| 1,3-Diphenylisobenzofuran |

| 1,5-Cyclooctadiyne |

| 1-Chloro-2,3-butadiene |

| 1-Cyclohexenyl methyl ketone |

| 2-Methoxyallenylmethylsilane |

| 3-Buten-2-one |

| 4-(Trimethylsilyl)but-2-yn-1-ol (TMSBO) |

| Allyl bromide |

| Allyl chloride |

| Benzyl bromide |

| Cyclopentadiene |

| Diphenylketene |

| Maleic anhydride |

| Methallyl chloride |

| Methylaluminoxane (MAO) |

| N-Phenylmaleimide |

| Tetracyanoethylene |

| Vinylcyclopropane (VCP) |

| (Z)-1,4-Bis(trimethylsilyl)-1,2,3-butatriene |

| 1,1,6,6-Tetramethyl-1,2,4,5-hexatetraene |

| Heptafulvalene |

Formation of Acyclic Conjugated Enyne Products

The formation of acyclic conjugated enyne products from this compound represents a significant isomerization and dimerization pathway, often influenced by the reaction conditions and the nature of substituents on the butatriene core. These reactions typically proceed through base-catalyzed or transition metal-catalyzed mechanisms, transforming the cumulated double bond system into a more stable conjugated enyne framework.

One of the fundamental reactions is the base-catalyzed isomerization of the parent this compound. Treatment with sodium methoxide (B1231860) in liquid ammonia (B1221849) leads to the formation of vinylacetylene (but-1-en-3-yne). researchgate.net This process involves the abstraction of a proton and subsequent rearrangement of the π-system to yield the thermodynamically more stable conjugated enyne.

Transition metal catalysis provides a more versatile route to a variety of substituted enyne products, often starting from the dimerization of terminal alkynes where a butatriene is a key intermediate. For instance, the dimerization of terminal alkynes (HC≡CR) catalyzed by the osmium complex OsHCl(CO)(PiPr3)2 in the presence of diethylamine (B46881) initially produces butatrienes (RCH=C=C=CHR). researchgate.net When the substituent R is a trimethylsilyl (B98337) (Me3Si) group, the initially formed butatriene readily isomerizes under the reaction conditions to the conjugated enyne (Z)−Me3SiCH=CH−C≡CSiMe3. researchgate.net

Similarly, ruthenium catalysts have been shown to be highly effective in dimerizing terminal alkynes to either butatrienes or enynes, with the product outcome being highly dependent on the choice of phosphine (B1218219) ligand. The catalytic dimerization of trimethylsilylacetylene (B32187) with a Ru(cod)(cot)/PBu3 system yields (Z)-1,4-bis(trimethylsilyl)-1-buten-3-yne with high selectivity. acs.org Mechanistic studies indicate that this reaction proceeds through the stereoselective isomerization of an initially formed (Z)-1,4-bis(trimethylsilyl)-1,2,3-butatriene intermediate. acs.org

Palladium complexes can also catalyze the dehydrogenative dimerization of butatrienes to form enynes. In the presence of a palladium catalyst like Pd(PPh3)4 and an additive such as allyl bromide, (Z)-1,4-bis(trimethylsilyl)-1,2,3-butatriene undergoes dimerization to predominantly form an acyclic conjugated enyne. oup.comvulcanchem.com The reaction involves the formal loss of hydrogen atoms, which are presumably accepted by other species in the reaction mixture. oup.com

Table 1: Examples of Acyclic Conjugated Enyne Formation from this compound and its Precursors

| Starting Material/Precursor | Catalyst / Reagents | Enyne Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| This compound | NaOMe / liq. NH₃ | Vinylacetylene | Good | researchgate.net |

| Trimethylsilylacetylene | OsHCl(CO)(PiPr₃)₂ / Et₂NH | (Z)-1,4-bis(trimethylsilyl)-1-buten-3-yne | - | researchgate.net |

| Trimethylsilylacetylene | Ru(cod)(cot) / PBu₃ | (Z)-1,4-bis(trimethylsilyl)-1-buten-3-yne | 87 | acs.org |

| (Z)-1,4-bis(trimethylsilyl)-1,2,3-butatriene | Pd(PPh₃)₄ / Allyl Bromide | (Z,Z)-1,4-bis(trimethylsilyl)-1-buten-3-ynyl-1-trimethylsilyl-ethene | 14 | oup.comvulcanchem.com |

Formation of Cyclic Dimerization Products (e.g., Alkynyl-Substituted Cyclopentadienyl Structures)

While the dimerization of butatrienes often leads to four- or six-membered rings such as radialenes, the formation of five-membered cyclic products is a less common but highly significant reaction pathway. An unprecedented palladium-catalyzed dimerization of a substituted this compound has been shown to produce a dimer possessing an alkynyl-substituted cyclopentadienyl structure. oup.comlookchem.com

This unique transformation was observed in the reaction of (Z)-1,4-bis(trimethylsilyl)-1,2,3-butatriene when catalyzed by palladium complexes, such as Pd(PPh3)4, in the presence of methylaluminoxane (MAO) as a co-catalyst. oup.com Instead of the expected acyclic enyne or a radialene-type structure, the reaction yields a novel cyclopentadienyl derivative. The structure of the product was unambiguously confirmed by single-crystal X-ray analysis. oup.com

The reaction is highly specific, as performing the dimerization in the absence of MAO or with other additives like allyl halides leads to different products, such as acyclic enynes or polymers. oup.com This highlights the crucial role of the aluminoxane co-catalyst in directing the reaction pathway towards this specific cyclization. The mechanism for this transformation is not fully elucidated but represents a novel mode of C-C bond formation for 1,2,3-butatrienes. It is distinct from other known cyclization reactions of cumulenes, such as the formation of fulvenes (cyclopentadiene derivatives) which have been noted in reactions proceeding through carbene intermediates. beilstein-journals.org

This catalytic system provides a direct method for constructing a complex alkynyl-substituted cyclopentadienyl framework from a butatriene precursor, showcasing the versatile reactivity of the cumulene system when mediated by appropriate transition metal catalysts and co-catalysts.

Table 2: Formation of an Alkynyl-Substituted Cyclopentadienyl Dimer

| Butatriene Reactant | Catalyst / Co-catalyst | Cyclic Dimerization Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| (Z)-1,4-bis(trimethylsilyl)-1,2,3-butatriene | Pd(PPh₃)₄ / Methylaluminoxane (MAO) | Alkynyl-substituted cyclopentadienyl dimer | 23 | oup.comlookchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the structure of 1,2,3-butatriene and its derivatives. It provides critical information on isomerization dynamics, atomic connectivity through coupling constants, and the spatial arrangement of substituents.

Variable Temperature (VT) NMR spectroscopy is a crucial technique for investigating dynamic chemical processes, such as the interconversion of isomers. oxinst.com For substituted butatrienes, VT-NMR studies have revealed facile cis-trans isomerization around the terminal double bonds. researchgate.netnih.gov

Research on di- and tetraalkynylated butatrienes has shown that these compounds are often formed as a mixture of cis and trans isomers. researchgate.netnih.gov The low rotational barrier of the cumulenic C=C bonds allows for rapid interconversion, which can be studied by monitoring NMR spectra at different temperatures. researchgate.net As the temperature is increased, the distinct signals for the cis and trans isomers broaden, coalesce, and eventually sharpen into a single time-averaged signal, a process that allows for the calculation of the activation barrier for rotation. oxinst.com

For 1,1,4,4-tetraalkynylbutatrienes, the activation barrier (ΔG‡) for this isomerization was determined to be approximately 20 kcal mol⁻¹, a value comparable to the rotational barrier of a peptide bond. researchgate.netnih.gov In the case of 1,4-dialkynylbutatrienes, the isomerization is more difficult, with an estimated rotational barrier of around 25 kcal mol⁻¹. nih.gov This higher barrier allowed for the isolation of a pure isomer in one instance. nih.gov

| Compound Class | Activation Barrier (ΔG‡) for Cis-Trans Isomerization | Reference |

| 1,1,4,4-Tetraalkynylbutatrienes | ~20 kcal mol⁻¹ | researchgate.net, nih.gov |

| 1,4-Dialkynylbutatrienes | ~25 kcal mol⁻¹ | nih.gov |

This table summarizes the activation barriers for the cis-trans isomerization of substituted 1,2,3-butatrienes as determined by variable temperature NMR studies.

Spin-spin coupling, the interaction between nuclear spins, provides valuable information about the bonding framework of a molecule. While coupling is most common across two or three bonds, long-range coupling over four or more bonds can also be observed and is particularly informative for assigning structure in conjugated and rigid systems. ucalgary.calibretexts.org

In cumulenic systems like this compound, long-range coupling constants can be transmitted through both σ- and π-electron systems. researchgate.net Theoretical calculations based on valence bond theory have been used to predict proton-proton coupling constants. For the parent this compound, a long-range coupling constant (AHH′(π)) between the terminal protons was calculated to be +7.8 cps, indicative of a significant π-electron mediated interaction. researchgate.net The analysis of such long-range couplings is a powerful tool for confirming the connectivity and electronic structure of the butatriene core.

NMR spectroscopy is highly effective at distinguishing between geometric isomers. tutorchase.com Cis and trans isomers of substituted butatrienes have different spatial arrangements of atoms, which results in distinct electronic environments for the nuclei. researchgate.netnih.govsavemyexams.com This difference in the electronic environment leads to different chemical shifts in both ¹H and ¹³C NMR spectra, allowing for their unambiguous identification. tutorchase.com

In a cis isomer, substituents are located on the same side of the molecular plane, whereas in a trans isomer, they are on opposite sides. savemyexams.comlibretexts.org This geometric difference can lead to through-space interactions (e.g., steric compression or anisotropic effects) that are unique to each isomer, altering the magnetic shielding of nearby nuclei and thus their resonance frequency (chemical shift). tutorchase.com Both ¹H and ¹³C NMR spectroscopy have successfully been used to confirm that synthetic routes to alkynyl-substituted butatrienes produce mixtures of cis and trans isomers, as each isomer gives rise to a separate set of signals in the NMR spectrum. researchgate.netnih.gov

Vibrational Spectroscopy